methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate
CAS No.: 272784-77-7
Cat. No.: VC17575157
Molecular Formula: C11H13NO4
Molecular Weight: 223.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 272784-77-7 |
|---|---|
| Molecular Formula | C11H13NO4 |
| Molecular Weight | 223.22 g/mol |
| IUPAC Name | methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate |
| Standard InChI | InChI=1S/C11H13NO4/c1-14-11(13)8(12)4-7-2-3-9-10(5-7)16-6-15-9/h2-3,5,8H,4,6,12H2,1H3/t8-/m0/s1 |
| Standard InChI Key | NVFBZYNRLBVZAG-QMMMGPOBSA-N |
| Isomeric SMILES | COC(=O)[C@H](CC1=CC2=C(C=C1)OCO2)N |
| Canonical SMILES | COC(=O)C(CC1=CC2=C(C=C1)OCO2)N |
Introduction
Chemical Structure and Molecular Properties
Structural Features
Methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate (Figure 1) consists of a propanoate backbone with an amino group at the α-position and a 1,3-benzodioxol-5-yl substituent at the β-carbon. The (2S) configuration denotes the stereochemistry of the α-carbon, aligning it with the ʟ-series of amino acids. The 1,3-benzodioxole ring, a fused bicyclic system with two oxygen atoms, contributes to the compound’s electronic and steric profile .
Molecular Formula: CHNO
Molecular Weight: 223.23 g/mol
IUPAC Name: Methyl (2S)-2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoate
SMILES: COC(=O)C@@HCc1ccc2OCOc2c1
InChIKey: VIYPNISBCRFBOV-QMMMGPOBSA-N
The methyl ester group enhances lipophilicity, making the compound amenable to organic synthesis and chromatographic purification.
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate typically involves multi-step routes that prioritize stereochemical control. A notable approach, adapted from Harkiss et al. (2019), employs a Horner-Wadsworth-Emmons (HWE) olefination reaction to introduce the benzodioxole moiety :
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Phosphonate Intermediate Preparation:
Methyl (2S)-5-(dimethoxyphosphoryl)-4-oxo-2-(tritylamino)pentanoate is reacted with piperonal (1,3-benzodioxole-5-carbaldehyde) in acetonitrile under basic conditions (KCO, 50°C, 120 h). This yields an α,β-unsaturated ketone intermediate . -
Reductive Amination:
The ketone is reduced to the corresponding amine using sodium cyanoborohydride (NaBHCN) in methanol, preserving the stereochemical integrity of the α-carbon . -
Deprotection and Esterification:
The trityl-protecting group is removed via acidic hydrolysis (trifluoroacetic acid, CHCl), followed by esterification with methanol to yield the final product .
Reaction Optimization
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Solvent Systems: Acetonitrile and dichloromethane are preferred for their compatibility with moisture-sensitive intermediates .
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Catalysts: Carbodiimide-based coupling agents (e.g., EDC) enhance amide bond formation in related analogs .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR (500 MHz, CDCl):
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δ 6.80–6.75 (m, 2H, benzodioxole H-4, H-6)
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δ 6.65 (d, J = 8.1 Hz, 1H, benzodioxole H-7)
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δ 4.25 (s, 2H, OCHO)
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δ 3.72 (s, 3H, COOCH)
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δ 3.45–3.40 (m, 1H, α-CH)
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δ 2.95 (dd, J = 13.5, 5.2 Hz, 1H, β-CH)
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δ 2.85 (dd, J = 13.5, 8.3 Hz, 1H, β-CH)
13C NMR (125 MHz, CDCl):
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δ 172.5 (COOCH)
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δ 148.1, 147.8 (benzodioxole O-C-O)
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δ 108.4, 106.2, 101.5 (benzodioxole aromatic carbons)
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δ 54.3 (α-CH)
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δ 52.1 (COOCH)
High-Resolution Mass Spectrometry (HRMS)
Observed: m/z 246.0975 [M+H]
Calculated for CHNO: 246.0972
Applications in Drug Discovery and Peptide Engineering
Comparative Analysis with Analogs
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